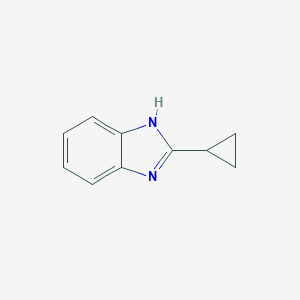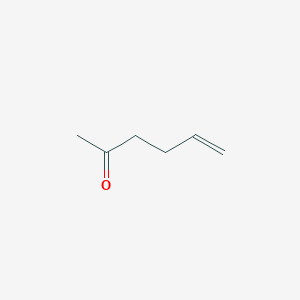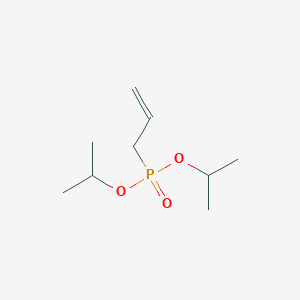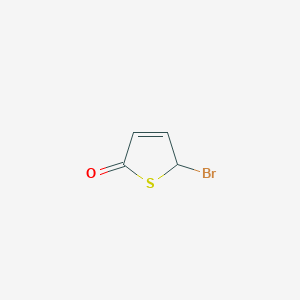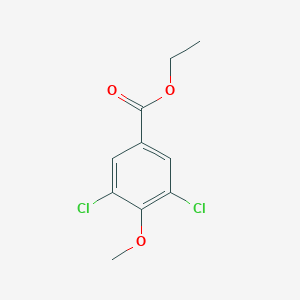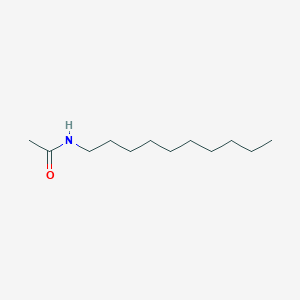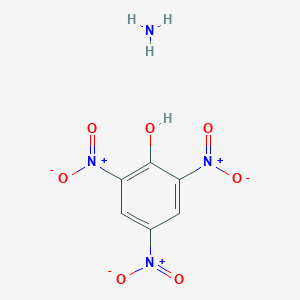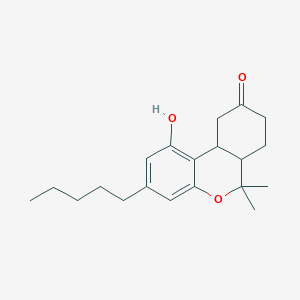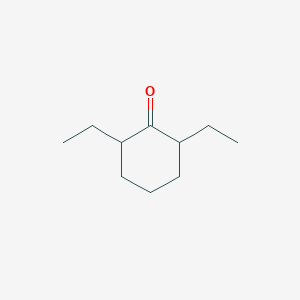
2,6-Diethylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethylcyclohexanone is an organic compound with a molecular formula of C10H18O. It is commonly used in the pharmaceutical industry as an intermediate for the synthesis of various drugs. 2,6-Diethylcyclohexanone is a colorless liquid with a sweet odor and is soluble in water, ethanol, and ether.
Scientific Research Applications
2,6-Diethylcyclohexanone has been extensively used in scientific research for various applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals such as anti-inflammatory drugs, antihistamines, and anticonvulsants. It also finds applications in the synthesis of fragrances, flavors, and other fine chemicals. Additionally, 2,6-Diethylcyclohexanone has been used as a solvent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Diethylcyclohexanone is not well understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of norepinephrine and dopamine. This results in an increase in the levels of these neurotransmitters, leading to a stimulant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Diethylcyclohexanone are not well studied. However, it has been reported to have a stimulant effect on the central nervous system, leading to increased alertness, concentration, and energy levels. It has also been reported to have analgesic properties, making it useful in pain management.
Advantages and Limitations for Lab Experiments
2,6-Diethylcyclohexanone has several advantages and limitations for lab experiments. It is a versatile intermediate that can be used in the synthesis of various pharmaceuticals and fine chemicals. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which can make it difficult to use in aqueous reactions. Additionally, it is a hazardous chemical that requires careful handling and disposal.
Future Directions
There are several future directions for the use of 2,6-Diethylcyclohexanone in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, it could be used as a starting material for the synthesis of new fragrances and flavors. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2,6-Diethylcyclohexanone, which could lead to new applications and uses.
Conclusion
In conclusion, 2,6-Diethylcyclohexanone is a versatile intermediate that finds applications in the synthesis of various pharmaceuticals and fine chemicals. It has a stimulant effect on the central nervous system and has analgesic properties, making it useful in pain management. However, it requires careful handling and disposal due to its hazardous nature. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2,6-Diethylcyclohexanone involves the reaction between cyclohexanone and ethylmagnesium bromide in the presence of a catalyst. The reaction takes place under anhydrous conditions and is carried out at low temperatures. The resulting product is then purified through distillation and recrystallization to obtain pure 2,6-Diethylcyclohexanone.
properties
CAS RN |
16519-68-9 |
|---|---|
Product Name |
2,6-Diethylcyclohexanone |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-8-6-5-7-9(4-2)10(8)11/h8-9H,3-7H2,1-2H3 |
InChI Key |
CATGMLRVPMQRJQ-UHFFFAOYSA-N |
SMILES |
CCC1CCCC(C1=O)CC |
Canonical SMILES |
CCC1CCCC(C1=O)CC |
synonyms |
2,6-Diethylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

